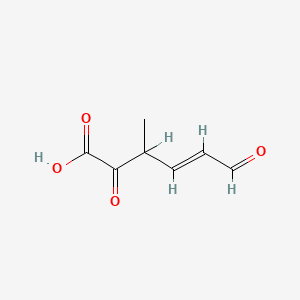![molecular formula C10H15NO3 B14635295 1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one CAS No. 55784-71-9](/img/structure/B14635295.png)
1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,7-Trimethyl-4-nitrobicyclo[221]heptan-2-one is a bicyclic ketone compound with a unique structure that includes a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one typically involves the nitration of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted bicyclic compounds with various functional groups.
Scientific Research Applications
1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. The bicyclic structure provides rigidity and specificity in binding to molecular targets, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one, a structurally similar compound without the nitro group.
Bornanone: Another bicyclic ketone with similar structural features.
Epi-camphor: A stereoisomer of camphor with different spatial arrangement of atoms.
Uniqueness
1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its non-nitrated counterparts. The nitro group can participate in various chemical reactions, making this compound versatile for different applications.
Properties
CAS No. |
55784-71-9 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1,7,7-trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15NO3/c1-8(2)9(3)4-5-10(8,11(13)14)6-7(9)12/h4-6H2,1-3H3 |
InChI Key |
WTMCQDRUFGJELX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


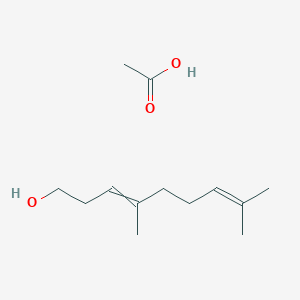
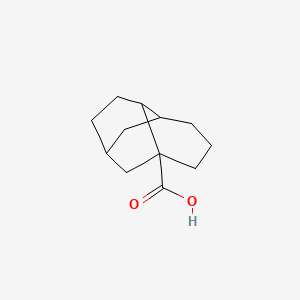
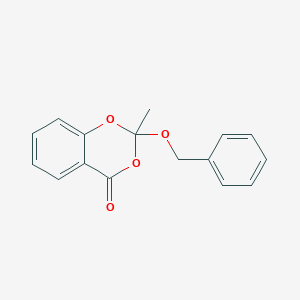
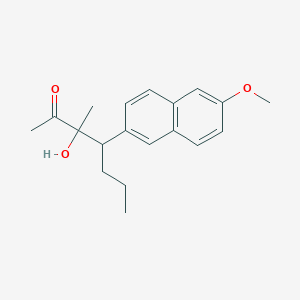
![N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635232.png)
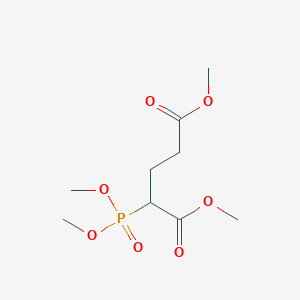
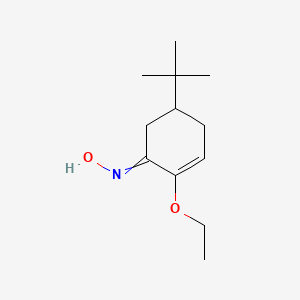
![4-[Ethyl(phenyl)phosphanyl]butan-1-OL](/img/structure/B14635251.png)
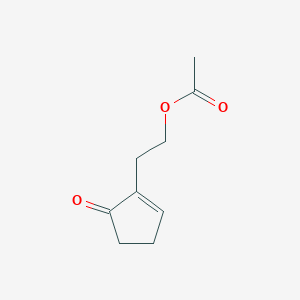
![1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14635264.png)
![4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14635278.png)
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
